

Initial Characterization of the HBV Seq2 aa:28-39 Peptide: A Technical Guide

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Compound of Interest

Compound Name: HBV Seq2 aa:28-39

Cat. No.: B15623602

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Introduction

The Hepatitis B Virus (HBV) continues to be a significant global health challenge, with chronic infections leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The host's cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HBV infection. A key target for this immune response is the HBV surface antigen (HBsAg). This technical guide provides an in-depth overview of the initial characterization of a specific CTL epitope derived from HBsAg, the Seq2 amino acid 28-39 peptide. This peptide, with the sequence IPQSLDSWWTSL, is a well-established H-2Ld-restricted epitope and serves as a valuable tool in the study of HBV-specific T-cell responses.

Peptide Overview

The **HBV Seq2 aa:28-39** peptide is a synthetic peptide corresponding to amino acids 28 through 39 of the HBV surface antigen. It is widely recognized as an immunodominant epitope for CD8+ T cells in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Ld.

Quantitative Data Summary

Comprehensive quantitative biophysical and direct binding affinity data for the **HBV Seq2 aa:28-39** peptide is not extensively available in publicly accessible literature. The following tables summarize the types of quantitative data typically generated for such a peptide and include representative data where available from broader studies on HBV-specific T-cell responses.

Table 1: Biophysical Properties

Property	Value	Method	Reference
Amino Acid Sequence	IPQSLDSWWTSL	-	General Knowledge
Molecular Weight	1378.6 g/mol	Mass Spectrometry	Theoretical
Purity	>95%	HPLC	Typical for synthetic peptides used in immunological assays
Solubility	Soluble in DMSO	-	General Knowledge

Table 2: Immunological Parameters

Parameter	Assay	Result	Conditions	Reference
MHC Class I Binding Affinity (IC50)	Competitive Binding Assay	Data not available	Specific peptide concentration, cell line	-
T-Cell Activation (IFN- γ Secretion)	ELISPOT	Significant increase in spot-forming cells (SFCs) vs. control	Splenocytes from HBsAg-immunized mice stimulated with 10 μ g/mL peptide	[1]
Cytotoxicity	Chromium Release Assay	Dose-dependent lysis of peptide-pulsed target cells	Effector to target ratios from 10:1 to 100:1	General Protocol
T-Cell Proliferation (Stimulation Index)	[3H]-Thymidine Incorporation / CFSE Dilution	Data not available	Specific peptide concentrations and incubation times	-

Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of peptide immunogenicity. The following are detailed protocols for key experiments cited in the study of the **HBV Seq2 aa:28-39** peptide.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN- γ Secretion

This assay quantifies the frequency of antigen-specific T cells that secrete IFN- γ upon stimulation with the **HBV Seq2 aa:28-39** peptide.

a. Materials:

- 96-well ELISPOT plates pre-coated with anti-IFN- γ capture antibody

- **HBV Seq2 aa:28-39** peptide (e.g., 1 mg/mL stock in DMSO)
- Single-cell suspension of splenocytes from immunized and control mice
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
- Biotinylated anti-IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
- ELISPOT plate reader

b. Protocol:

- **Plate Preparation:** If not pre-coated, coat ELISPOT plates with anti-IFN- γ capture antibody overnight at 4°C. Wash plates with sterile PBS.
- **Blocking:** Block the wells with complete RPMI-1640 medium for 2 hours at 37°C.
- **Cell Plating:** Prepare a single-cell suspension of splenocytes. Add 2×10^5 to 5×10^5 cells per well.
- **Peptide Stimulation:** Add the **HBV Seq2 aa:28-39** peptide to the respective wells at a final concentration of 1-10 $\mu\text{g/mL}$. Include a negative control (medium with DMSO) and a positive control (e.g., Concanavalin A or anti-CD3 antibody).
- **Incubation:** Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Detection:**
 - Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.

- Wash with PBST.
- Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.
- Wash with PBST and then PBS.
- Development: Add the substrate solution and monitor for spot development. Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots using an ELISPOT plate reader. The results are expressed as spot-forming cells (SFCs) per million plated cells.

Chromium Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells pulsed with the **HBV Seq2 aa:28-39** peptide.

a. Materials:

- Effector cells: Splenocytes from HBsAg-immunized mice.
- Target cells: H-2Ld-expressing cell line (e.g., P815 mastocytoma cells).
- **HBV Seq2 aa:28-39** peptide.
- Sodium Chromate ($\text{Na}_2^{51}\text{CrO}_4$).
- Complete RPMI-1640 medium.
- Fetal Bovine Serum (FBS).
- 96-well round-bottom plates.
- Gamma counter.
- Triton X-100 (for maximum release).

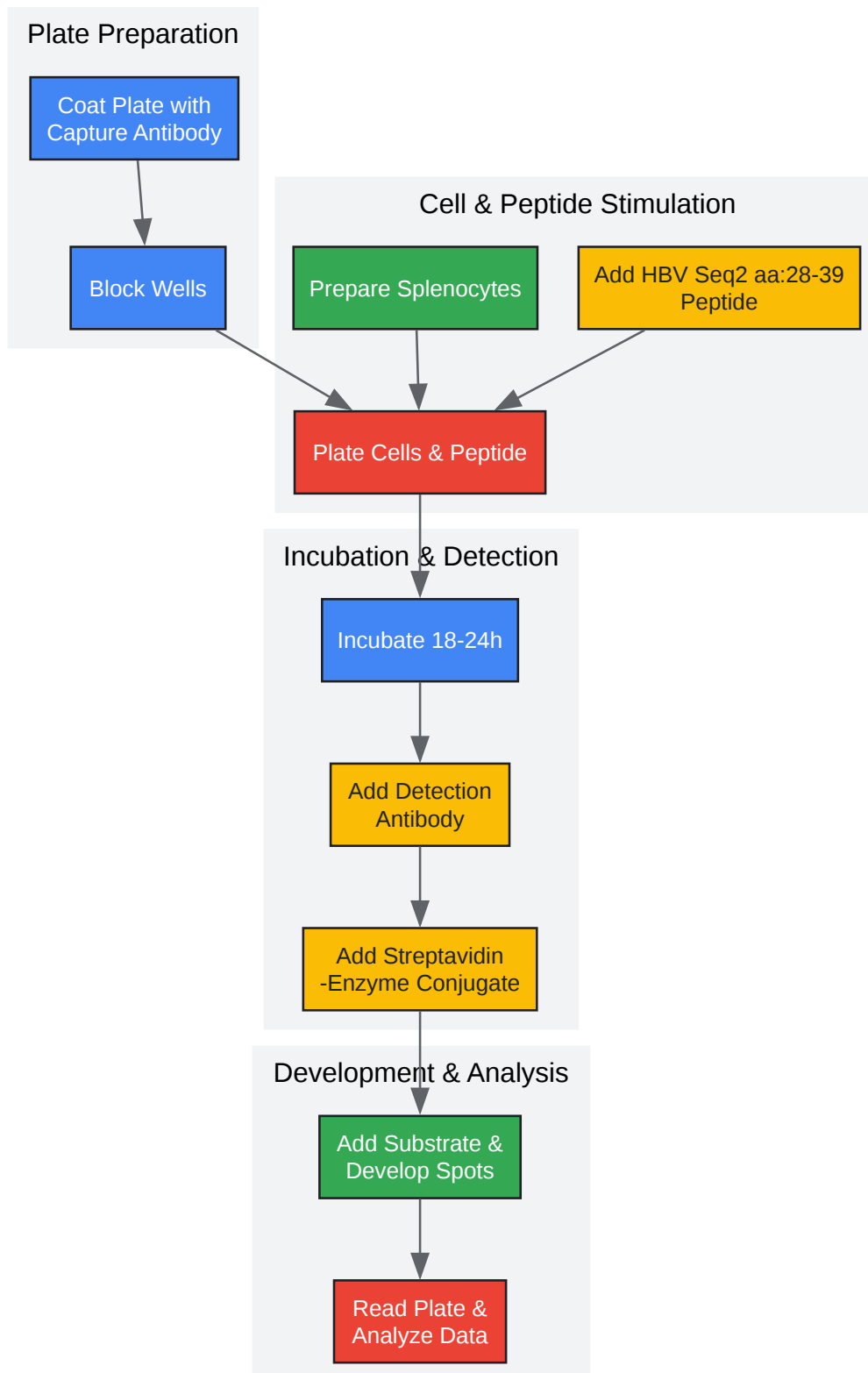
b. Protocol:

- Target Cell Labeling:
 - Resuspend 1×10^6 target cells in 50 μ L of FBS.
 - Add 100 μ Ci of ^{51}Cr and incubate for 60-90 minutes at 37°C , with occasional mixing.
 - Wash the labeled target cells three times with complete RPMI-1640 medium to remove excess ^{51}Cr .
 - Resuspend the cells to a final concentration of 1×10^5 cells/mL.
- Peptide Pulsing: Incubate the labeled target cells with 1-10 $\mu\text{g/mL}$ of the **HBV Seq2 aa:28-39** peptide for 1 hour at 37°C .
- Assay Setup:
 - Plate the effector cells at various concentrations in a 96-well round-bottom plate to achieve different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
 - Add 1×10^4 peptide-pulsed target cells to each well.
 - Spontaneous Release Control: Target cells with medium only.
 - Maximum Release Control: Target cells with 1% Triton X-100.
- Incubation: Centrifuge the plate at 50 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO_2 incubator.
- Harvesting and Counting:
 - Centrifuge the plate at 200 x g for 5 minutes.
 - Carefully collect the supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:

- Percent specific lysis = $[(\text{Experimental release} - \text{Spontaneous release}) / (\text{Maximum release} - \text{Spontaneous release})] \times 100$.

Mandatory Visualizations

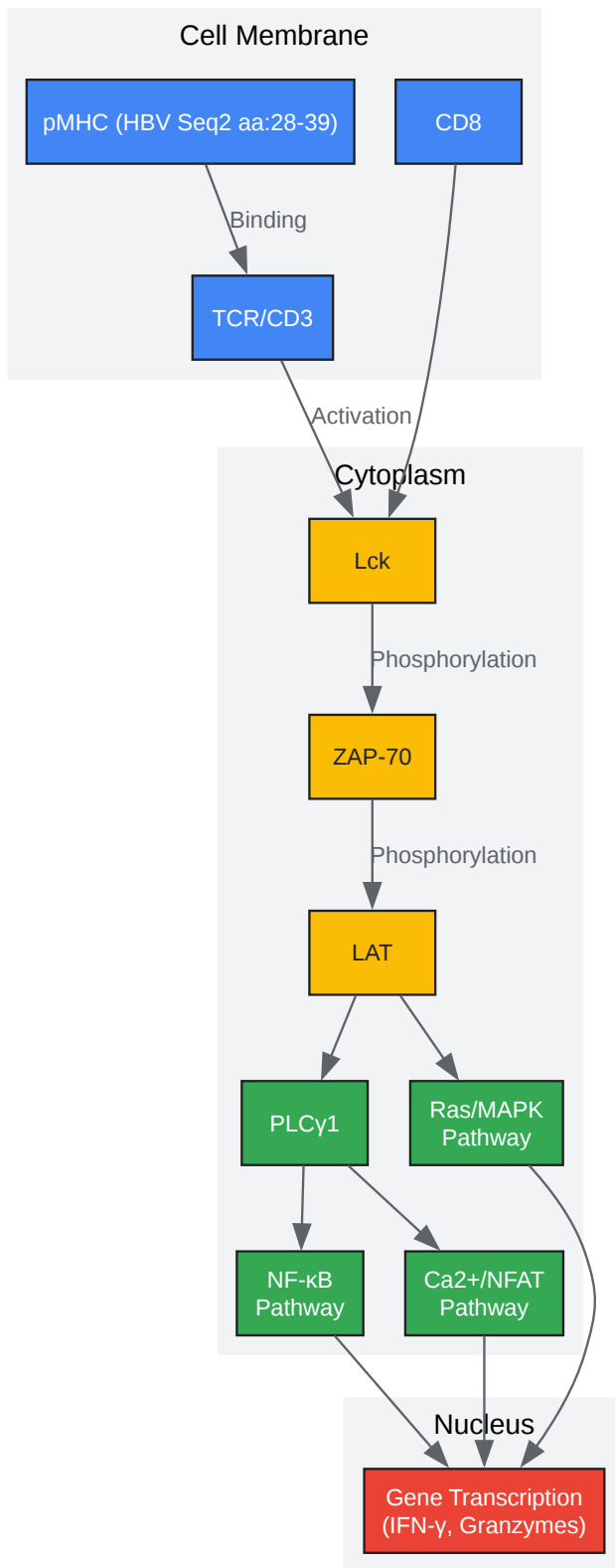
Experimental Workflow: ELISPOT Assay



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Caption: Workflow for IFN- γ ELISPOT Assay.

Signaling Pathway: T-Cell Receptor (TCR) Activation by Peptide-MHC Complex



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Caption: TCR signaling upon peptide recognition.

Conclusion

The **HBV Seq2 aa:28-39** peptide is a critical tool for dissecting the cellular immune response to HBV. While specific quantitative biophysical and binding data are not readily available in the literature, its utility in functional assays like ELISPOT and chromium release is well-documented. The provided protocols offer a robust framework for its characterization in a research setting. Further investigation is warranted to fully elucidate its biophysical properties and binding kinetics, which would provide a more complete understanding of its role in T-cell recognition and activation. This knowledge is essential for the rational design of immunotherapies and vaccines aimed at achieving functional cure for chronic hepatitis B.

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References

- [1. Induction of hepatitis B virus surface antigen-specific cytotoxic T lymphocytes can be up-regulated by the inhibition of indoleamine 2, 3-dioxygenase activity - PMC](#)
[pmc.ncbi.nlm.nih.gov]
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